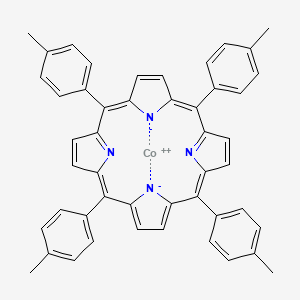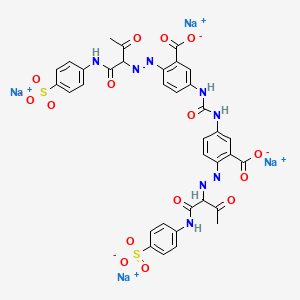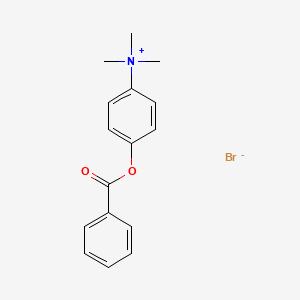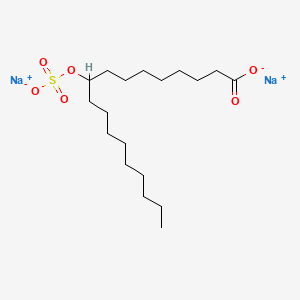
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is a complex organometallic compound It consists of a titanium center coordinated with three 6-aminohexanoato ligands and one 2-propanolato ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 6-aminohexanoic acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
TiCl4+3C6H13NO2+C3H8O→Ti(C6H13NO2)3(C3H8O)+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and precise control of reaction parameters are crucial for the successful industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium dioxide, while reduction could yield lower oxidation state titanium complexes.
科学的研究の応用
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用機序
The mechanism of action of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- involves its interaction with molecular targets through coordination chemistry. The titanium center can form bonds with various substrates, facilitating catalytic reactions. The specific pathways and molecular targets depend on the application and the nature of the reaction.
類似化合物との比較
Similar Compounds
- Titanium, tris(6-aminohexanoato-kappaO)(ethanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(methanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(butanolato)-, (T-4)
Uniqueness
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of 2-propanolato ligand, in particular, influences its solubility, stability, and catalytic activity, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
68443-51-6 |
|---|---|
分子式 |
C21H43N3O7Ti |
分子量 |
497.4 g/mol |
IUPAC名 |
6-aminohexanoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C6H13NO2.C3H7O.Ti/c3*7-5-3-1-2-4-6(8)9;1-3(2)4;/h3*1-5,7H2,(H,8,9);3H,1-2H3;/q;;;-1;+4/p-3 |
InChIキー |
WYRBCGYPOHPIHO-UHFFFAOYSA-K |
正規SMILES |
CC(C)[O-].C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


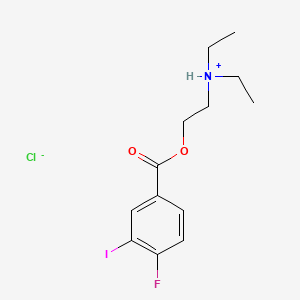
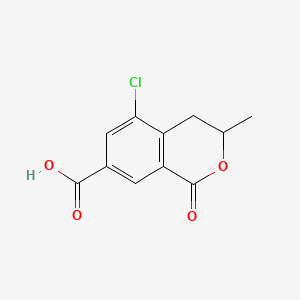
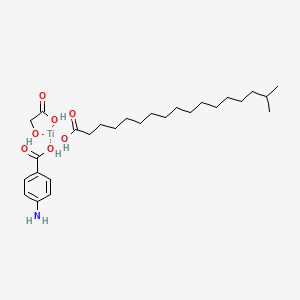
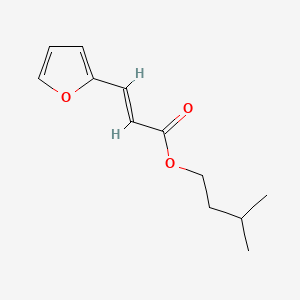
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)



![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
